molecular formula C3H4N4 B031629 1,3,5-Triazin-2-amine CAS No. 4122-04-7

1,3,5-Triazin-2-amine

Cat. No. B031629
CAS RN: 4122-04-7
M. Wt: 96.09 g/mol
InChI Key: KCZIUKYAJJEIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of unsymmetrical 1,3,5-Triazin-2-amines has been efficiently achieved through a base-mediated process involving imidates, guanidines, and either amides or aldehydes. This method, requiring no catalyst or additive and utilizing cesium carbonate as the base, affords a diverse range of 1,3,5-Triazin-2-amines in moderate to good yields, demonstrating broad functional group tolerance (Li-Rui Pan et al., 2017).

Molecular Structure Analysis

While specific studies directly addressing the molecular structure analysis of 1,3,5-Triazin-2-amine were not identified, the molecular structure of triazine derivatives is generally characterized by their aromatic ring, consisting of alternating nitrogen and carbon atoms. This unique structure contributes to the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

1,3,5-Triazin-2-amines undergo various chemical reactions, including coordination chemistry where they can form complexes with metals. Such reactions are crucial for developing materials and compounds with specific functionalities (M. Kopylovich & A. Pombeiro, 2011).

Scientific Research Applications

  • CGRP Receptor Antagonists : 4-Amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines exhibit potential as calcitonin gene-related peptide (CGRP) receptor antagonists. This discovery is significant for pharmaceutical development, particularly in the context of migraine treatments (Lim, Dolzhenko, & Dolzhenko, 2014).

  • Pro-cognitive Effects : Novel 1,3,5-triazine agents have been developed with pro-cognitive effects, showing promise as tools for treating memory impairment. This is an important development in the field of neuroscience and pharmacology (Sudoł et al., 2020).

  • Applications in Medicinal Chemistry, Herbicides, and Polymer Chemistry : 1,3,5-Triazines are versatile in their applications, with uses ranging from medicinal chemistry to the development of herbicides and polymers. Microwave irradiation has been found to enhance the yields and purity in their synthesis (Giacomelli & Porcheddu, 2008).

  • Anticancer Agents : Certain 1,3,5-triazine-based compounds, like 2-pyrazolines, have demonstrated potential anticancer activity against various human tumor cell lines. This marks a significant step in cancer research (Moreno et al., 2018).

  • Photopolymerization in Polymer Chemistry : The addition of bis(trichloromethyl)-substituted-1,3,5-triazine to dye/amine photoinitiating systems has been shown to significantly increase the efficiency of polymerization under visible light, primarily acting as an inhibitor scavenger. This finding has implications for the field of materials science and polymer chemistry (Grotzinger, Burget, & Jacques, 2001).

  • Antimycobacterial Agents : Novel 1,3,5-triazine-Schiff base conjugates have shown potential antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting new avenues for developing treatments against tuberculosis (Avupati et al., 2013).

Safety And Hazards

1,3,5-Triazin-2-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

Future Directions

Future research on 1,3,5-Triazin-2-amine could focus on its potential applications in the synthesis of triazine compounds . Additionally, the development of new 1,3,5-triazines ultraviolet rays absorber compounds could be an interesting direction .

properties

IUPAC Name

1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZIUKYAJJEIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194147
Record name 1,3,5-Triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazin-2-amine

CAS RN

4122-04-7
Record name 1,3,5-Triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4122-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4122-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazin-2-amine
Reactant of Route 2
1,3,5-Triazin-2-amine
Reactant of Route 3
1,3,5-Triazin-2-amine
Reactant of Route 4
Reactant of Route 4
1,3,5-Triazin-2-amine
Reactant of Route 5
1,3,5-Triazin-2-amine
Reactant of Route 6
1,3,5-Triazin-2-amine

Citations

For This Compound
903
Citations
P Gahtori, A Das, H Bhatt - Indian journal of pharmaceutical …, 2009 - ncbi.nlm.nih.gov
In a wide search program towards new and efficient antibacterial agents, we assessed the extent to which physicochemical properties can be exploited to promote antibacterial activity …
Number of citations: 16 www.ncbi.nlm.nih.gov
MSB Shahari, A Junaid, ERT Tiekink… - Synthesis, 2021 - thieme-connect.com
A new method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines was developed. The synthesis is performed under microwave irradiation in a one-pot manner …
Number of citations: 7 www.thieme-connect.com
VR Avupati, RP Yejella, VR Parala, KN Killari… - Bioorganic & medicinal …, 2013 - Elsevier
A series of some novel 1,3,5-triazine–Schiff base conjugates (1–32) have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis …
Number of citations: 43 www.sciencedirect.com
RS Shinde, SD Salunke - Asian Journal of Chemistry, 2015 - researchgate.net
1, 3, 5-Triazines (s-triazine) is an important class of heterocyclic compounds found in various natural products with a broad range of biological activities, such as antimycobacterial …
Number of citations: 3 www.researchgate.net
B Giri, S Kumbhakar, A Muley, S Maji - New Journal of Chemistry, 2020 - pubs.rsc.org
Two mononuclear ruthenium nitrosyl complexes with a nitrogen-rich ligand coordinated molecular framework, [RuII(dmdptz)(bpy)(NO)]n+ (dmdptz: N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5…
Number of citations: 10 pubs.rsc.org
FPL Lim, AV Dolzhenko - Tetrahedron Letters, 2014 - Elsevier
The trichloromethyl moiety was successfully employed as a leaving group in nucleophilic substitutions with various amines for the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]…
Number of citations: 14 www.sciencedirect.com
KM Al-Zaydi, HH Khalil… - Chemistry Central …, 2017 - bmcchem.biomedcentral.com
Replacement of chloride ions in cyanuric chloride give several variants of 1,3,5-triazine derivatives which were investigated as biologically active small molecules. These compounds …
Number of citations: 39 bmcchem.biomedcentral.com
D Łażewska, S Mogilski, S Hagenow, K Kuder… - Bioorganic & Medicinal …, 2019 - Elsevier
This study focuses on the design, synthesis, molecular modeling and biological evaluation of a novel group of alkyl-1,3,5-triazinyl-methylpiperazines. New compounds were synthesized …
Number of citations: 14 www.sciencedirect.com
AV Shastin, AO Petrov, GV Malkov… - Chemistry of Heterocyclic …, 2021 - Springer
Efficient methods for the synthesis of novel azidopropargylamino-substituted 1,3,5-triazines were developed. 4,6-Diazido-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine was obtained by the …
Number of citations: 3 link.springer.com
Z Li, C Li, C Zhao, W Wu, H Wang - Journal of luminescence, 2012 - Elsevier
With 2,4,6-trichloro-1,3,5-triazine as starting material, a functionalized triazine derivative, 4-(naphthalen-1-yl)-6-octyl-1,3,5-triazin-2-amine (NOTA) was synthesized in 14% yield through …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.